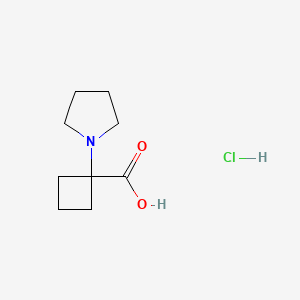
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride (1-PCB-HCl) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a cyclic amide derivative of pyrrolidine, and is an important intermediate in the synthesis of many compounds. 1-PCB-HCl is also used in the synthesis of drugs and other compounds, and has recently become a popular research tool in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
Researchers have synthesized 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz, Allmendinger, Mayer, & Wanner, 2019).
Applications in Organocatalysis
The compound has been used in deconjugative esterification of 2-cyclohexylideneacetic acids, showcasing its role in catalysis (Sano, Harada, Azetsu, Ichikawa, Nakao, & Nagao, 2006).
C-H Functionalization in Organic Synthesis
It facilitates C-H functionalization of cyclic amines like pyrrolidine, playing a significant role in redox-annulations with α,β-unsaturated carbonyl compounds (Kang, Richers, Sawicki, & Seidel, 2015).
Development of Multicomponent Reactions
Its derivatives are key in multicomponent reactions for the synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] (Sun, Chen, Gong, & Yan, 2015).
Formation of Pyrrolizidines and Indolizidines
The compound is instrumental in the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides (Nájera & Sansano, 2018).
Role in Molecular Structure Studies
It contributes to the understanding of molecular structures, as in the study of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione (Hijji, Benjamin, Butcher, & Jasinski, 2009).
Applications in Enzyme Inhibition Studies
The compound and its derivatives have been synthesized and evaluated as inhibitors of β-galactofuranosidase, contributing to enzyme inhibition research (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(4-3-5-9)10-6-1-2-7-10;/h1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOXNULAVWSTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




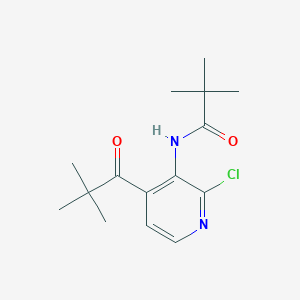
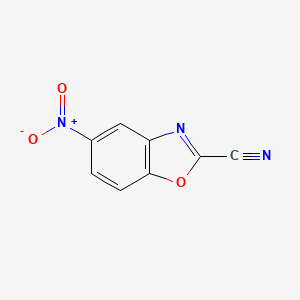

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
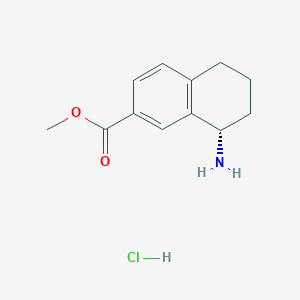

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
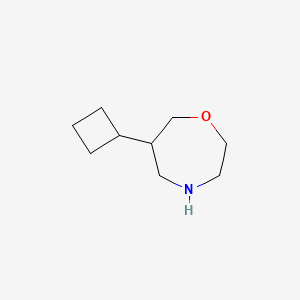




![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)